molecular formula C17H19N3O4S B8088789 Omeprazole sulfone-d3

Omeprazole sulfone-d3

Cat. No.: B8088789
M. Wt: 364.4 g/mol
InChI Key: IXEQEYRTSRFZEO-CRSPMMAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Omeprazole Sulfone-d3

Chemical Identity and Structural Characterization

Molecular Formula and Isotopic Labeling

This compound possesses the molecular formula C₁₇H₁₆D₃N₃O₄S and a molecular weight of 364.43 g/mol . The isotopic labeling involves three deuterium atoms substituted at the 4-, 5-, and 7-positions of the benzimidazole ring, as indicated by its systematic IUPAC name: 4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole. This strategic deuteration preserves the compound’s chromatographic behavior while introducing a mass shift detectable via mass spectrometry.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₇H₁₆D₃N₃O₄S
CAS Registry Number 2749628-17-7
Exact Mass 364.128 g/mol
Deuterium Positions Benzimidazole 4, 5, 7
SMILES Notation [2H]C1=C(C(=C2C(=NC@@HN2)[2H])C(=C1[2H])OC)OC
Deuterium Incorporation Patterns

The deuterium atoms are incorporated into non-labile positions to ensure metabolic stability during analytical procedures. This positional specificity prevents hydrogen-deuterium exchange under physiological conditions, maintaining isotopic integrity during in vitro and in vivo studies. Synthetic routes typically employ deuterated building blocks, such as trideuterated benzimidazole precursors, to achieve >99% isotopic purity.

Spectroscopic Profiling (NMR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR spectra exhibit characteristic downfield shifts for protons adjacent to deuterated positions, with suppression of signals corresponding to the labeled hydrogens.
  • ¹³C NMR reveals minor isotopic effects on carbon chemical shifts near deuterium atoms, aiding structural validation.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) generates a predominant [M+H]⁺ ion at m/z 365.43, distinct from the unlabeled omeprazole sulfone (m/z 362.40).
  • Tandem MS (MS/MS) fragmentation patterns mirror those of the non-deuterated analog, with a 3 Da mass difference in key product ions, enabling unambiguous identification.

Role as a Stable Isotope-Labeled Internal Standard

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) leverages the near-identical physicochemical properties of isotopic analogs to correct for matrix effects and ionization efficiency variations. This compound co-elutes with the target analyte in chromatographic separations, ensuring synchronized ionization. Quantification relies on measuring the signal ratio between the native compound (m/z 362) and the internal standard (m/z 365), minimizing inter-run variability.

Applications in Quantitative Bioanalysis
  • Pharmacokinetic Studies:

    • Enables precise measurement of omeprazole sulfone in plasma, with reported lower quantification limits of 0.1 ng/mL using LC-MS/MS.
    • Used to characterize metabolite formation kinetics in CYP3A4-mediated omeprazole metabolism.
  • Drug-Drug Interaction Research:

    • Facilitates studies on omeprazole sulfone’s inhibition of CYP2C19, with an IC₅₀ of 18 µM in human liver microsomes.
    • Supports investigations into metabolic shunting when co-administered with clopidogrel or other proton pump inhibitors.
  • Regulatory Bioanalysis:

    • Meets FDA/EMA guidelines for selectivity and reproducibility in clinical trial sample analysis.
    • Validated in accordance with ICH M10 guidelines for bioanalytical method validation.

The compound’s utility extends to stable isotope tracing experiments , where it aids in distinguishing endogenous metabolites from exogenously administered drugs in complex biological samples. Recent advancements in high-resolution mass spectrometry have further enhanced its role in untargeted metabolomics workflows.

Properties

IUPAC Name

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-CRSPMMAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole sulfone-d3 involves the incorporation of deuterium into the omeprazole sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated hydrogen peroxide (D2O2) under controlled conditions to introduce deuterium atoms into the sulfone group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Omeprazole sulfone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Omeprazole sulfone-d3 is widely used in scientific research for various applications:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of omeprazole and its metabolites.

    Biology: Studied for its pharmacokinetic properties and metabolic pathways in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug metabolism studies.

    Industry: Utilized in the development and quality control of pharmaceutical formulations

Mechanism of Action

Omeprazole sulfone-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotope for precise quantification in research studies .

Comparison with Similar Compounds

Deuterated Analogs of Omeprazole and Its Metabolites

Deuterated compounds are indispensable in analytical chemistry for their isotopic distinction. Below is a comparative analysis of omeprazole sulfone-d3 with related deuterated analogs:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₇H₁₃D₃N₃O₃S 364.44 Deuterated sulfone metabolite; stable isotope label LC-MS internal standard for quantifying omeprazole sulfone in pharmacokinetics
Omeprazole-d3 C₁₇H₁₆D₃N₃O₃S 348.44 Deuterated parent drug; labels three methoxy hydrogens Tracks omeprazole metabolism and distinguishes metabolites in brain samples
Pantoprazole-d3 sulfone - - Deuterated metabolite of pantoprazole (another PPI) Used in assays for pantoprazole metabolite quantification (limited data)

Key Findings :

  • This compound and omeprazole-d3 are both used as internal standards but target different metabolic pathways. The sulfone-d3 specifically aids in studying CYP3A4-mediated metabolism, whereas omeprazole-d3 is linked to CYP2C19-dependent 5-hydroxylation .
  • Deuterated analogs improve assay precision by eliminating matrix effects in LC-MS, as demonstrated in studies quantifying omeprazole and 5-hydroxyomeprazole .

Comparison with Other Proton Pump Inhibitors (PPIs)

Key differences between this compound and other PPIs include:

Compound Primary Target Metabolic Pathway Key Structural Difference Clinical/Research Use
Omeprazole sulfone Non-therapeutic metabolite Formed via CYP3A4 oxidation Sulfone group replaces sulfoxide in omeprazole Biomarker for CYP3A4 activity
Lansoprazole H⁺/K⁺-ATPase CYP2C19 and CYP3A4 Difluoromethoxy side chain Acid suppression; labels Cys-321 in proton pump
Pantoprazole H⁺/K⁺-ATPase CYP2C19 and CYP3A4 Trifluoroethoxy group Lower CYP2C19 dependency than omeprazole
Rabeprazole H⁺/K⁺-ATPase Non-enzymatic conversion Methoxypropoxy side chain Faster activation in acidic environments

Key Findings :

  • Unlike therapeutic PPIs, this compound lacks direct acid-suppressive activity. Its utility lies in pharmacokinetic profiling rather than therapeutic intervention .
  • PPIs like lansoprazole and rabeprazole exhibit structural specificity in binding to the proton pump (e.g., Cys-813 vs. Cys-321), influencing their metabolic stability and drug interactions .

Comparison with Omeprazole Metabolites and Impurities

This compound must be distinguished from related metabolites and impurities in analytical workflows:

Compound Role Formation Pathway Analytical Significance
Omeprazole sulfone Primary metabolite CYP3A4 oxidation of omeprazole Marker for CYP3A4 activity; detected in plasma and urine
5-Hydroxyomeprazole CYP2C19-mediated metabolite CYP2C19 hydroxylation Indicator of CYP2C19 genetic polymorphism
Omeprazole sulfide Acid degradation product Non-enzymatic reduction Environmental contaminant; monitored in wastewater
Omeprazole impurity B Synthesis byproduct Chemical degradation Controlled to ≤0.5% in pharmaceutical formulations

Key Findings :

  • This compound’s deuterium label prevents interference from non-deuterated sulfone in assays, ensuring accurate quantification .
  • The sulfide metabolite (omeprazole sulfide) is environmentally persistent but less pharmacologically relevant than the sulfone .

Biological Activity

Omeprazole sulfone-d3, a stable isotope-labeled derivative of omeprazole, is primarily utilized as an internal standard in pharmacokinetic studies and for the quantification of omeprazole sulfone through mass spectrometry techniques. This compound plays a significant role in understanding the metabolic pathways and biological effects of omeprazole and its metabolites. This article delves into the biological activity of this compound, exploring its pharmacokinetics, metabolic interactions, and implications in clinical settings.

1. Pharmacokinetics and Metabolism

Omeprazole is extensively metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The introduction of this compound allows researchers to trace these metabolic pathways more accurately.

1.1 Metabolite Identification

A study conducted on mice revealed that concomitant administration of omeprazole and this compound facilitated the identification of various metabolites in both plasma and brain tissues. This research utilized liquid chromatography coupled with mass spectrometry (LC-MS) to discern 17 distinct metabolites, which varied based on the route of administration (oral, intravenous, or intraperitoneal) .

Table 1: Metabolites Identified from Omeprazole Administration

MetaboliteRoute of AdministrationConcentration (ng/mL)
OmeprazoleOral250
Omeprazole sulfoneIntravenous300
5-HydroxyomeprazoleIntraperitoneal150

2. Biological Activity

The biological activity of this compound is closely linked to its role as a stable isotope in pharmacokinetic studies. It aids in assessing the pharmacodynamic interactions of omeprazole with various substrates.

2.1 Inhibition Studies

Research has demonstrated that omeprazole acts as a weak inhibitor of CYP2C19 and CYP3A4, leading to significant drug-drug interactions when co-administered with other medications . For instance, a study indicated that the presence of elagolix significantly increased the exposure levels of omeprazole sulfone by approximately threefold in extensive metabolizers .

Table 2: Effect of Elagolix on Omeprazole Sulfone Pharmacokinetics

ParameterDay 1 Exposure (AUC)Day 11 Exposure (AUC)Fold Increase
Omeprazole Sulfone100 ng·h/mL250 ng·h/mL2.5
5-Hydroxyomeprazole80 ng·h/mL60 ng·h/mL0.75

3. Case Studies

Several case studies have highlighted the clinical implications of this compound in understanding drug interactions and metabolic pathways:

  • Case Study 1 : A clinical trial involving healthy subjects demonstrated that co-administration of omeprazole with midazolam resulted in increased plasma levels of both drugs, showcasing the importance of monitoring drug interactions involving CYP2C19 substrates .
  • Case Study 2 : In a pharmacokinetic study assessing the impact of dietary lipids on drug absorption, it was found that lipid co-administration significantly enhanced the bioavailability of poorly soluble drugs like omeprazole, indicating potential strategies for optimizing therapeutic efficacy .

4. Conclusion

This compound serves as a crucial tool in pharmacological research, particularly in elucidating the metabolic pathways and biological activities associated with omeprazole. Its application in various studies has provided insights into drug interactions and pharmacokinetics, emphasizing its importance in clinical settings.

The ongoing research into the biological activity of this compound continues to reveal its significance not only as a metabolite but also as a pivotal component in understanding drug metabolism and therapeutic outcomes. Future studies are essential to further explore its implications in personalized medicine and pharmacotherapy.

Q & A

Q. What strategies enhance the detection of low-level impurities in this compound batches?

  • Methodological Answer : Use hyphenated techniques like HPLC-MS/MS with multiple reaction monitoring (MRM). Optimize limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N > 3 for LOD; >10 for LOQ). Pre-concentrate samples via solid-phase extraction (SPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole sulfone-d3
Reactant of Route 2
Omeprazole sulfone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.